molecular formula C10H15NO4 B14250392 (3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione CAS No. 208922-82-1

(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione

Cat. No.: B14250392
CAS No.: 208922-82-1
M. Wt: 213.23 g/mol
InChI Key: AVZHVTOLSZNEPA-HTQZYQBOSA-N
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Description

(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with cyclohexyl and hydroxyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the Staudinger cycloaddition reaction, where ketenes react with imines to form β-lactams . This method is advantageous due to its enantioselectivity and efficiency. The reaction typically requires a tertiary base and can be conducted under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of commercially available reagents and catalysts, along with advanced purification techniques, allows for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which (3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione stands out due to its unique combination of a cyclohexyl group and hydroxylated pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its chiral nature further enhances its utility in stereoselective synthesis and drug development .

Properties

CAS No.

208922-82-1

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione

InChI

InChI=1S/C10H15NO4/c12-7-8(13)10(15)11(9(7)14)6-4-2-1-3-5-6/h6-8,12-13H,1-5H2/t7-,8-/m1/s1

InChI Key

AVZHVTOLSZNEPA-HTQZYQBOSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)[C@@H]([C@H](C2=O)O)O

Canonical SMILES

C1CCC(CC1)N2C(=O)C(C(C2=O)O)O

Origin of Product

United States

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